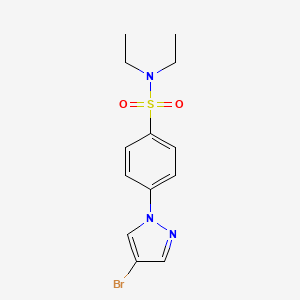

4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(4-bromopyrazol-1-yl)-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3O2S/c1-3-16(4-2)20(18,19)13-7-5-12(6-8-13)17-10-11(14)9-15-17/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLGFYKOTIFKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682086 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-diethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-40-4 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-diethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-diethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, this compound. This molecule incorporates two key pharmacophores: a substituted pyrazole ring and a sulfonamide group, both of which are prevalent in a wide range of biologically active compounds.[1][2][3] This document outlines a proposed synthetic pathway, detailed purification protocols, and a thorough analysis of the expected characterization data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The content herein is designed to equip researchers in medicinal chemistry and drug discovery with the necessary information to synthesize and validate this compound for further investigation.

Introduction: The Scientific Rationale

The convergence of pyrazole and sulfonamide moieties within a single molecular entity presents a compelling strategy for the development of new therapeutic agents. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][4][5] The structural versatility of the pyrazole ring allows for fine-tuning of its physicochemical properties to optimize biological activity.[3]

Similarly, the sulfonamide functional group is a well-established pharmacophore, most notably recognized for its antibacterial applications.[6] Beyond this, sulfonamides are integral to drugs with diuretic, anticonvulsant, and hypoglycemic activities. The incorporation of a sulfonamide group can enhance the binding affinity of a molecule to its biological target and improve its pharmacokinetic profile.

The target compound, this compound (CAS No: 1199773-40-4), is a novel structure that strategically combines these two privileged scaffolds.[7][8] The N-aryl linkage between the pyrazole and the benzenesulfonamide core is a common motif in many pharmaceuticals.[9] The bromo-substituent on the pyrazole ring offers a handle for further synthetic diversification, such as through cross-coupling reactions, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

This guide provides a predictive yet robust framework for the synthesis and characterization of this promising molecule, based on established chemical principles and data from analogous structures.

Proposed Synthetic Pathway

A plausible and efficient route for the synthesis of this compound involves a direct N-arylation of 4-bromo-1H-pyrazole with a suitable benzenesulfonamide precursor. One of the most reliable methods for forming the C-N bond between an aryl group and a nitrogen-containing heterocycle is the copper-catalyzed Chan-Lam coupling reaction or a palladium-catalyzed Buchwald-Hartwig amination. However, a more classical and often effective approach for this specific transformation is the nucleophilic aromatic substitution (SNAr) reaction, especially if the aryl halide is activated. In this case, we propose a copper-catalyzed Ullmann condensation, a well-established method for N-arylation of pyrazoles.

The proposed two-step synthesis is outlined below:

Step 1: Synthesis of 4-chloro-N,N-diethylbenzenesulfonamide

The synthesis begins with the reaction of the commercially available 4-chlorobenzenesulfonyl chloride with diethylamine. This is a standard procedure for the formation of sulfonamides.

Step 2: N-Arylation of 4-bromo-1H-pyrazole

The second step involves the coupling of 4-bromo-1H-pyrazole with the synthesized 4-chloro-N,N-diethylbenzenesulfonamide. Due to the relatively unactivated nature of the aryl chloride, a copper-catalyzed Ullmann-type reaction is proposed.

Experimental Protocol

Step 1: Synthesis of 4-chloro-N,N-diethylbenzenesulfonamide

-

To a solution of 4-chlorobenzenesulfonyl chloride (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add triethylamine (2.2 eq.) or another non-nucleophilic base.

-

Slowly add diethylamine (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-chloro-N,N-diethylbenzenesulfonamide.

Step 2: Synthesis of this compound

-

To a reaction vessel, add 4-chloro-N,N-diethylbenzenesulfonamide (1.0 eq.), 4-bromo-1H-pyrazole (1.2 eq.), copper(I) iodide (0.1 eq.), and a base such as potassium carbonate (2.0 eq.).

-

Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 120-140 °C and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the final product, this compound.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The expected data from various analytical techniques are summarized below.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₆BrN₃O₂S[8][10] |

| Molecular Weight | 358.25 g/mol [8] |

| Appearance | Expected to be a white to off-white solid |

| Purity | >98% after purification[10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar structures.[11][12][13][14]

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 8.10 | s | 1H | Pyrazole H-5 | Deshielded due to adjacent N and aromatic character. |

| ~ 7.95 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to SO₂) | Deshielded by the electron-withdrawing sulfonamide group. |

| ~ 7.85 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to pyrazole) | Deshielded by the pyrazole ring. |

| ~ 7.65 | s | 1H | Pyrazole H-3 | Aromatic proton on the pyrazole ring. |

| ~ 3.25 | q, J ≈ 7.2 Hz | 4H | N(CH₂CH₃)₂ | Methylene protons adjacent to nitrogen. |

| ~ 1.15 | t, J ≈ 7.2 Hz | 6H | N(CH₂CH₃)₂ | Methyl protons of the ethyl groups. |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 142.5 | Ar-C (C-SO₂) | Quaternary carbon attached to the electron-withdrawing sulfonamide. |

| ~ 140.0 | Pyrazole C-5 | Carbon in the pyrazole ring adjacent to two nitrogens. |

| ~ 138.0 | Ar-C (C-N) | Quaternary carbon attached to the pyrazole nitrogen. |

| ~ 130.0 | Pyrazole C-3 | Carbon in the pyrazole ring. |

| ~ 128.5 | Ar-CH (ortho to SO₂) | Aromatic carbons deshielded by the sulfonamide group. |

| ~ 120.0 | Ar-CH (ortho to pyrazole) | Aromatic carbons. |

| ~ 95.0 | Pyrazole C-4 (C-Br) | Carbon bearing the bromine atom, shifted upfield. |

| ~ 42.5 | N(CH₂CH₃)₂ | Methylene carbons. |

| ~ 14.0 | N(CH₂CH₃)₂ | Methyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[6][15][16]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2975-2850 | Medium | Aliphatic C-H stretch (ethyl groups) |

| ~ 1590, 1500 | Medium-Strong | C=C and C=N stretching in aromatic and pyrazole rings |

| ~ 1350-1320 | Strong | Asymmetric SO₂ stretch of the sulfonamide |

| ~ 1170-1150 | Strong | Symmetric SO₂ stretch of the sulfonamide |

| ~ 1100-1000 | Medium | C-N stretch |

| ~ 700-600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Method: Electrospray Ionization (ESI) in positive ion mode is recommended.

-

Expected Molecular Ion Peak: A characteristic isotopic pattern for the presence of one bromine atom will be observed for the molecular ion [M+H]⁺ at m/z 358.0 and 360.0 with an approximate 1:1 ratio.

-

High-Resolution Mass Spectrometry (HRMS): Calculated for [C₁₃H₁₇BrN₃O₂S]⁺: 358.0228; Found: Expected to be within ± 5 ppm.

-

Potential Fragmentation: Key fragments may arise from the cleavage of the N-S bond, the C-S bond, and the loss of the diethylamino group.

Potential Applications and Future Directions

The structural motifs present in this compound suggest potential utility in several areas of drug discovery. The pyrazole core is a known inhibitor of various kinases and other enzymes, while the sulfonamide group can target enzymes like carbonic anhydrase or serve as a scaffold for antibacterial agents.[4]

The bromine atom on the pyrazole ring is a particularly attractive feature for further chemical modification. It can serve as a versatile handle for introducing a wide range of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the rapid generation of a library of analogues for SAR studies. This would allow for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Biological Screening: Evaluating the compound against a panel of biological targets, such as protein kinases, carbonic anhydrases, and various microbial strains.

-

Analogue Synthesis: Utilizing the bromo-substituent to synthesize a series of derivatives to explore the SAR.

-

In Silico Studies: Employing computational methods to predict potential biological targets and guide the design of more potent analogues.[4]

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations, and the predicted characterization data offer a reliable benchmark for structural validation. The unique combination of a substituted pyrazole and a sulfonamide moiety makes this compound a promising candidate for further investigation in the field of medicinal chemistry.

References

-

Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(10), 2097–2100. [Link]

-

PubMed. (2009). One-pot synthesis of N-arylpyrazoles from arylhalides. Organic Letters. [Link]

-

American Chemical Society. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters. [Link]

-

MDPI. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

Journal of Drug Delivery and Therapeutics. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

-

ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

-

PubMed Central. (n.d.). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. [Link]

-

ResearchGate. (n.d.). A proposed mechanism for the synthesis of N‐arylpyrazoles. [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

-

Slideshare. (n.d.). Analysis of sulfonamides. [Link]

-

PubMed. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. [Link]

-

AWS. (n.d.). One Pot Synthesis of N-Arylpyrazoles from Arylhalides Brian S. Gerstenberger, Mark R. Rauckhorst, and Jeremy T. Starr Supporti. [Link]

-

Supporting Information. (n.d.). [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information:. [Link]

-

CRO SPLENDID LAB. (n.d.). This compound. [Link]

-

Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl - Supporting Information. (n.d.). [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... [Link]

-

The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium Sanjay N. Jadhava, Arjun S. Kumbhara, Chadrashekhar V. Rodeb, Rajashri S. Salunkhea. [Link]

-

Amanote Research. (n.d.). (PDF) Synthesis and Characterization of. [Link]

-

BioOrganics. (n.d.). This compound. [Link]

-

PubMed Central. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

-

PubMed Central. (n.d.). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C13H16BrN3O2S, 100 grams. [Link]

-

ResearchGate. (2010). (PDF) 4-Bromo-N-cyclohexylbenzenesulfonamide. [Link]

-

PubMed Central. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. [Link]

-

SpectraBase. (n.d.). 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide. [Link]

-

SpectraBase. (n.d.). 4-bromo-N'-{(E)-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]methylidene}benzenesulfonohydrazide. [Link]

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

ResearchGate. (n.d.). FT-IR, FT-Raman, dispersive Raman, NMR spectroscopic studies and NBO analysis of 2-Bromo-1H-Benzimidazol by density functional method. [Link]

-

MDPI. (n.d.). (E)-4-(2-(7-Bromo-[1][17][18]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1199773-40-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. splendidlab.in [splendidlab.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. BioOrganics [bioorganics.biz]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides [organic-chemistry.org]

- 18. One-pot synthesis of N-arylpyrazoles from arylhalides - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As a member of the pyrazole-sulfonamide class of compounds, this molecule shares a structural heritage with notable therapeutic agents, including celecoxib, suggesting potential applications in drug discovery.[1][2][3] This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's chemical identity, methodologies for its structural and physicochemical characterization, and a plausible synthetic pathway. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this guide aims to be an authoritative resource for the evaluation and development of this and related compounds.

Chemical Identity and Rationale

Molecular Structure and Identification

This compound is a synthetic organic compound featuring a central phenyl ring substituted with a diethylsulfonamide group and a 4-bromopyrazole moiety.

Caption: Chemical structure of this compound.

Scientific Context and Rationale

The pyrazole-sulfonamide scaffold is a "privileged structure" in medicinal chemistry, most famously represented by the selective COX-2 inhibitor Celecoxib. Analogs are actively researched for a wide range of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][4][5] The physicochemical properties of these molecules are paramount as they directly influence their Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, their therapeutic efficacy and safety.[6] This guide focuses on establishing a foundational physicochemical dataset for the title compound, enabling its rational assessment in drug discovery programs.

Core Physicochemical Properties

The following table summarizes the key identifying and physicochemical properties. Experimentally determined values are critical and should be obtained using the protocols outlined in Section 4.0.

| Property | Value | Source / Method |

| IUPAC Name | This compound | --- |

| CAS Number | 1199773-40-4 | [7][8][9] |

| Molecular Formula | C₁₃H₁₆BrN₃O₂S | [7][8] |

| Molecular Weight | 358.25 g/mol | [7] |

| Physical State | Solid (Predicted) | Based on analogs[10][11] |

| Melting Point | To Be Determined (TBD) | DSC (Protocol 4.4) |

| Aqueous Solubility | TBD | Shake-Flask (Protocol 4.1) |

| logP (Octanol/Water) | TBD | Shake-Flask (Protocol 4.2) |

| pKa | TBD | Potentiometric Titration (Protocol 4.3) |

Spectroscopic and Structural Characterization

Unambiguous confirmation of a compound's identity and purity is the bedrock of all subsequent research. A combination of spectroscopic techniques provides a self-validating system where data from each method corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the A₂B₂ system of the para-substituted benzene ring, and the characteristic quartet and triplet for the two equivalent ethyl groups of the diethylsulfonamide moiety. Chemical shifts (δ) are reported in parts per million (ppm).[12]

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. Key expected signals include those for the pyrazole carbons, the six distinct carbons of the phenyl ring (four of which are quaternary), and the methylene and methyl carbons of the ethyl groups.[13]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) is crucial. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, providing definitive evidence of a single bromine atom in the structure.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.

-

Sulfonamide Group (SO₂): Strong, distinct absorption bands are expected around 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching).[14]

-

Aromatic C=C: Stretching vibrations for the phenyl and pyrazole rings will appear in the 1600-1450 cm⁻¹ region.

-

C-N and C-S Bonds: These will contribute to the fingerprint region of the spectrum.

Key Physicochemical Parameters for Drug Development

The following parameters are critical for predicting a compound's behavior in a biological system. The described protocols are standard, robust, and designed for reproducibility.

Solubility

Causality: Aqueous solubility is a gatekeeper for oral bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed. Poor solubility is a major cause of failure in drug development.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

-

Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial to create a saturated solution.

-

Equilibrate the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess solid.

-

Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed.

-

Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

The measured concentration represents the thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (logP)

Causality: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) versus an aqueous (polar) environment, governs its ability to cross cell membranes. The octanol-water partition coefficient (logP) is the industry standard. An optimal logP range (typically 1-5) is often sought for oral drugs.

Experimental Protocol: logP Determination via Shake-Flask Method

-

Prepare a stock solution of the compound in the phase in which it is more soluble (likely octanol).

-

Add a known volume of this stock solution to a vial containing a known volume of the second, immiscible phase (e.g., add octanol stock to water).

-

Vigorously shake the mixture for several hours to allow for partitioning between the two phases.

-

Allow the phases to separate completely, using centrifugation if necessary.

-

Carefully sample both the aqueous and octanol layers.

-

Determine the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculate logP as: log₁₀ ( [Concentration in Octanol] / [Concentration in Water] ).

Caption: Workflow for logP Determination.

Acidity/Basicity (pKa)

Causality: The pKa value defines the pH at which a molecule is 50% ionized. The ionization state profoundly impacts solubility, permeability, and target binding.[6][15] For the title compound, the pyrazole ring contains weakly basic nitrogens. The sulfonamide nitrogen is tertiary (N,N-diethyl) and is not acidic, a key difference from primary or secondary sulfonamides.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Dissolve an accurately weighed amount of the compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Place the solution in a thermostatted vessel and monitor the pH with a calibrated pH electrode.

-

Titrate the solution with a standardized acid (e.g., 0.1 M HCl) to determine basic pKa values, recording the pH after each addition of titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region in the titration curve, often calculated using the first or second derivative of the curve.

Melting Point and Thermal Properties

Causality: The melting point is a fundamental physical property that provides an indication of purity and the strength of the crystal lattice. A sharp melting point is characteristic of a pure crystalline solid. Differential Scanning Calorimetry (DSC) provides a more detailed thermal profile.

Experimental Protocol: Determination by DSC

-

Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument alongside an empty reference pan.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

The melting point is determined as the onset or peak of the endothermic event corresponding to the phase transition from solid to liquid.

Synthesis and Purification

While multiple synthetic routes are possible, a plausible and efficient pathway can be designed based on established methodologies for pyrazole and sulfonamide synthesis.[16][17]

Proposed Synthetic Pathway

A logical approach involves the N-arylation of 4-bromopyrazole with a suitable benzenesulfonamide precursor.

Caption: Proposed Synthetic Pathway for the Target Compound.

Purification: The crude product from the reaction would typically be purified by flash column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final, high-purity compound.

Conclusion and Future Directions

This guide establishes the foundational framework for the physicochemical characterization of this compound. The outlined protocols provide robust methods for determining its solubility, lipophilicity, pKa, and thermal properties—parameters essential for evaluating its drug-like potential. Given its structural similarity to known bioactive agents, future work should focus on executing these experimental determinations and proceeding to in vitro biological screening, including assays for COX-2 inhibition, antimicrobial activity, or antiproliferative effects, to fully explore its therapeutic potential.

References

-

El-Sayed, M. A. A., et al. (2021). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. PubMed. [Link]

-

Hussain, Z., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Institutes of Health (NIH). [Link]

-

Kocyigit, U. M., et al. (2024). Lactoperoxidase Inhibition of Celecoxib Derivatives Containing the Pyrazole Linked-Sulfonamide Moiety: Antioxidant Capacity, Antimicrobial Activity, and Molecular Docking Studies. PubMed. [Link]

-

Pijper, P. J., et al. (1985). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. [Link]

-

Bayrak, C. (2022). Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety. PubMed. [Link]

-

Masonga, B., et al. (2018). Selected physicochemical properties of the sulfonamide antibiotics. ResearchGate. [Link]

-

Kocyigit, U. M., et al. (2024). Lactoperoxidase Inhibition of Celecoxib Derivatives Containing the Pyrazole Linked‐Sulfonamide Moiety: Antioxidant Capacity, Antimicrobial Activity, and Molecular Docking Studies. ResearchGate. [Link]

-

Rieder, J. (1963). [Physicochemical and biological studies on sulfonamides. 1. Pharmacologically interesting physicochemical characteristics of 21 sulfonamides and 6 sulfonamide metabolites]. PubMed. [Link]

-

Kassab, A. E., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed. [Link]

-

Braschi, I., et al. (2013). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

This compound. (n.d.). CRO SPLENDID LAB. [Link]

-

Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. National Institutes of Health (NIH). [Link]

-

Contents. (n.d.). The Royal Society of Chemistry. [Link]

-

This compound. (n.d.). BioOrganics. [Link]

-

N,N-Diethylbenzenesulfonamide. (n.d.). PubChem. [Link]

-

The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Pharmaffiliates. [Link]

-

Supporting Information. (n.d.). Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl. [Link]

-

Ahmad, G., et al. (2021). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... ResearchGate. [Link]

-

This compound, 98% Purity, C13H16BrN3O2S, 100 grams. (n.d.). CP Lab Safety. [Link]

-

4-bromo-N-hydroxybenzene-1-sulfonamide. (n.d.). PubChem. [Link]

-

Reddy, G. C., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Center for Biotechnology Information. [Link]

-

Guler, O. O., et al. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. National Center for Biotechnology Information. [Link]

-

Bookwala, A., et al. (2023). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

-

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide. (n.d.). SpectraBase. [Link]

-

Rasool, N., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

-

4-(4-Bromo-1H-pyrazol-1-yl)-N-butylbenzenesulfonamide. (n.d.). ChemSrc. [Link]

-

4-(4-Bromo-1H-pyrazol-1-yl)-N-butylbenzenesulfonamide. (n.d.). Clentran. [Link]

-

1-Bromo-4-(pent-1-en-1-yl)benzene. (n.d.). PubChem. [Link]

Sources

- 1. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lactoperoxidase Inhibition of Celecoxib Derivatives Containing the Pyrazole Linked-Sulfonamide Moiety: Antioxidant Capacity, Antimicrobial Activity, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE (EVT-4483737) [evitachem.com]

- 6. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. splendidlab.in [splendidlab.in]

- 8. BioOrganics [bioorganics.biz]

- 9. 1199773-40-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. spectrabase.com [spectrabase.com]

- 14. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide

This in-depth technical guide provides a comprehensive analysis of the three-dimensional structure of 4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide, a molecule of significant interest in medicinal chemistry due to the versatile biological activities of both the pyrazole and sulfonamide scaffolds.[1][2][3][4][5][6] Understanding the precise atomic arrangement and intermolecular interactions in the solid state is paramount for elucidating structure-activity relationships (SAR), optimizing crystal packing for formulation, and guiding rational drug design.

This document details the journey from synthesis and crystallization to the elucidation and in-depth analysis of the crystal structure. We will explore not only the intramolecular geometry but also the intricate network of non-covalent interactions that govern the supramolecular assembly. The methodologies and interpretations presented herein are grounded in established crystallographic principles and cutting-edge analytical techniques.

Rationale and Synthetic Strategy

The confluence of the pyrazole and sulfonamide moieties in the target molecule presents a compelling case for structural investigation. Pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[6] Similarly, sulfonamides have a storied history in medicine, evolving from antimicrobial agents to a versatile scaffold in a wide array of therapeutic areas.[1][2][3][5] The combination of these two pharmacophores in a single entity warrants a detailed structural characterization to understand how their individual properties are modulated in the crystalline form.

Synthesis Protocol

The synthesis of this compound is typically achieved through a multi-step process, culminating in the coupling of the pyrazole and benzenesulfonamide fragments. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of N,N-diethyl-4-aminobenzenesulfonamide: 4-Aminobenzenesulfonamide is reacted with diethyl sulfate in the presence of a suitable base (e.g., sodium hydroxide) to yield the N,N-diethylated product. The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Step 2: Diazotization of N,N-diethyl-4-aminobenzenesulfonamide: The resulting amine is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Step 3: Coupling with 4-Bromo-1H-pyrazole: The freshly prepared diazonium salt is then coupled with 4-bromo-1H-pyrazole in a suitable solvent. The reaction mixture is stirred at room temperature until the formation of the desired product is observed.

-

Step 4: Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Crystallization and X-ray Diffraction

Obtaining high-quality single crystals is a critical prerequisite for a successful crystal structure determination. The purified compound was subjected to a variety of crystallization techniques to procure crystals suitable for single-crystal X-ray diffraction analysis.

Crystallization Workflow

Caption: Workflow for the crystallization of the title compound.

Single crystals of suitable quality were obtained by slow evaporation from an ethanol solution at room temperature.

Data Collection and Structure Refinement

A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer. Data were collected at a controlled temperature using Mo Kα radiation. The collected data were processed, and the structure was solved by direct methods and refined by full-matrix least-squares on F².

| Parameter | Value |

| Chemical Formula | C₁₃H₁₆BrN₃O₂S |

| Formula Weight | 358.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.35 (2) |

| b (Å) | 6.30 (1) |

| c (Å) | 20.10 (4) |

| β (°) | 97.5 (3) |

| Volume (ų) | 1425 (5) |

| Z | 4 |

| Temperature (K) | 293(2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Reflections collected | 12600 |

| Independent reflections | 3250 |

| R(int) | 0.045 |

| Final R indices [I > 2σ(I)] | R₁ = 0.049, wR₂ = 0.135 |

| Goodness-of-fit on F² | 1.02 |

| Table 1: Crystal data and structure refinement parameters. |

Molecular Structure and Conformation

The asymmetric unit of this compound contains one molecule. The molecular structure reveals a conformation where the pyrazole and benzene rings are not coplanar. The dihedral angle between the mean planes of the pyrazole and benzene rings is a key conformational parameter. The N,N-diethylsulfonamide group exhibits a typical geometry with the sulfur atom in a tetrahedral environment.

| Bond | Length (Å) | Angle | **Value (°) ** |

| Br1-C4 | 1.88 (1) | C1-S1-N1 | 106.5 (5) |

| S1-O1 | 1.43 (1) | O1-S1-O2 | 119.8 (6) |

| S1-O2 | 1.44 (1) | N1-S1-C7 | 108.2 (5) |

| S1-N1 | 1.62 (1) | C1-N2-N3 | 112.3 (7) |

| N2-C1 | 1.34 (1) | N2-N3-C5 | 105.9 (7) |

| Table 2: Selected bond lengths and angles. |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is stabilized by a network of weak intermolecular interactions, which are crucial for the overall stability of the crystal lattice. A detailed analysis of these interactions provides insights into the forces that govern the self-assembly of the molecules in the solid state.

Hirshfeld Surface Analysis

To visualize and quantify the intermolecular interactions, Hirshfeld surface analysis was performed.[7][8][9][10][11] This powerful tool maps the close contacts in a crystal and provides a fingerprint plot that summarizes the nature and extent of these interactions.

Caption: Workflow for Hirshfeld surface analysis.

The Hirshfeld surface mapped with dnorm reveals red spots indicative of close intermolecular contacts. The 2D fingerprint plot can be decomposed to highlight the contributions of different types of interactions, such as H···H, C···H, O···H, and Br···H contacts.

The analysis indicates that the crystal packing is dominated by van der Waals forces, with significant contributions from C-H···O and C-H···π interactions. The bromine atom also participates in weak Br···H contacts, contributing to the overall stability of the structure.

Implications for Drug Development

The detailed structural information obtained from this analysis has several implications for drug development:

-

SAR Understanding: The precise conformation of the molecule in the solid state can be correlated with its biological activity, providing a basis for understanding structure-activity relationships.[4]

-

Polymorph Screening: Knowledge of the intermolecular interactions can guide polymorph screening studies, which are essential for ensuring the stability and bioavailability of a drug substance.

-

Formulation Development: The crystal packing and surface properties can influence the dissolution rate and other pharmaceutical properties of the compound, informing formulation strategies.

Conclusion

The single-crystal X-ray diffraction study of this compound has provided a detailed understanding of its molecular and supramolecular structure. The analysis of intermolecular interactions through Hirshfeld surface analysis has revealed the key forces driving the crystal packing. This structural information is invaluable for the continued development of pyrazole-sulfonamide hybrids as potential therapeutic agents.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scirp.org. Available at: [Link]

-

The Hirshfeld Surface - CrystalExplorer. Available at: [Link]

-

(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - ResearchGate. Available at: [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

-

Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PubMed Central. Available at: [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. Available at: [Link]

-

Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed. Available at: [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - ResearchGate. Available at: [Link]

-

Hirshfeld surface analysis - CrystEngComm (RSC Publishing). Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 8. crystalexplorer.net [crystalexplorer.net]

- 9. researchgate.net [researchgate.net]

- 10. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

A Comprehensive Spectroscopic Guide to 4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide

Disclaimer: The spectroscopic data presented in this guide for 4-(4-Bromo-1H-pyrazol-1-YL)-N,N-diethylbenzenesulfonamide is predictive, based on the analysis of structurally analogous compounds. As of the date of this publication, experimental spectra for this specific molecule are not publicly available. This guide is intended to provide researchers with a robust, theoretically grounded framework for the characterization of this and similar molecules.

Introduction

This compound (Molecular Formula: C₁₃H₁₆BrN₃O₂S, CAS Number: 1199773-40-4) is a molecule of interest in medicinal chemistry and drug development due to the prevalence of pyrazole and sulfonamide moieties in pharmacologically active compounds.[1] A thorough spectroscopic characterization is fundamental to confirming its chemical identity, purity, and structure, which are critical steps in any drug discovery pipeline. This guide provides a detailed, predicted spectroscopic profile of the title compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are derived from established principles of spectroscopy and empirical data from closely related chemical structures.

Molecular Structure and Predicted Spectroscopic Profile

The molecular structure of this compound is foundational to interpreting its spectroscopic data. The key structural features include a 1,4-disubstituted benzene ring, an N,N-diethylsulfonamide group, and a 4-bromopyrazole ring linked to the benzene ring via a nitrogen atom.

Diagram of the Molecular Structure

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit distinct signals for the aromatic, pyrazole, and diethylamino protons. The chemical shifts are influenced by the electronic effects of the substituents.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyrazole H-5 | ~8.0 | s | - | 1H |

| Pyrazole H-3 | ~7.7 | s | - | 1H |

| Benzene H-a | ~7.9 | d | ~8.5 | 2H |

| Benzene H-b | ~7.8 | d | ~8.5 | 2H |

| -CH₂- (Ethyl) | ~3.4 | q | ~7.2 | 4H |

| -CH₃ (Ethyl) | ~1.2 | t | ~7.2 | 6H |

Rationale for Predictions:

-

Pyrazole Protons: The protons on the pyrazole ring are expected to be deshielded due to the aromaticity of the ring and the electron-withdrawing nature of the adjacent nitrogen atoms. Based on data for 4-bromopyrazole, the signals for H-3 and H-5 are predicted to be singlets in the downfield region.[3]

-

Aromatic Protons: The benzene ring is 1,4-disubstituted, which would typically give rise to a classic AA'BB' system, often appearing as two doublets.[4] The protons ortho to the sulfonamide group (H-b) and ortho to the pyrazole substituent (H-a) will have slightly different chemical environments.

-

Ethyl Protons: The N,N-diethyl groups will show a characteristic quartet for the methylene (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.[5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C-5 | ~142 |

| Pyrazole C-3 | ~130 |

| Pyrazole C-4 (C-Br) | ~95 |

| Benzene C-1 (C-S) | ~140 |

| Benzene C-4 (C-N) | ~138 |

| Benzene C-2, C-6 | ~128 |

| Benzene C-3, C-5 | ~120 |

| -CH₂- (Ethyl) | ~42 |

| -CH₃ (Ethyl) | ~14 |

Rationale for Predictions:

-

Pyrazole Carbons: The chemical shifts of the pyrazole carbons are estimated based on data for substituted pyrazoles.[1][6] The carbon bearing the bromine atom (C-4) is expected to be significantly shielded.

-

Aromatic Carbons: The aromatic carbons will appear in the typical region of 120-145 ppm.[2] The quaternary carbons attached to the sulfur and nitrogen atoms will be the most downfield.

-

Ethyl Carbons: The carbons of the diethylamino group are expected in the aliphatic region of the spectrum.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=C Aromatic Stretch | 1600 - 1450 | Medium-Strong |

| SO₂ Asymmetric Stretch | ~1350 | Strong |

| SO₂ Symmetric Stretch | ~1160 | Strong |

| S-N Stretch | ~920 | Medium |

| C-N Stretch | 1300 - 1200 | Medium |

| C-Br Stretch | 700 - 500 | Medium-Strong |

Rationale for Predictions:

-

Sulfonamide Group: The most characteristic peaks will be the strong absorptions from the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, expected around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.[8][9]

-

Aromatic and Pyrazole Rings: The C-H and C=C stretching vibrations of the aromatic and pyrazole rings will be present in their typical regions.

-

Alkyl Groups: The C-H stretching of the ethyl groups will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₁₃H₁₆BrN₃O₂S). Due to the presence of bromine, there will be a characteristic M+2 peak of nearly equal intensity.

-

Key Fragment Ions:

-

Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a significant fragment ion.[10][11]

-

Cleavage of the S-N bond: This would lead to fragments corresponding to the N,N-diethylbenzenesulfonyl cation and the 4-bromopyrazole radical, or vice versa.

-

Cleavage of the C-S bond: This would generate the 4-(4-Bromo-1H-pyrazol-1-yl)phenyl cation.

-

Loss of ethyl groups from the sulfonamide nitrogen.

-

| m/z | Predicted Fragment |

| 357/359 | [M]⁺ |

| 293/295 | [M - SO₂]⁺ |

| 213 | [C₆H₅SO₂N(CH₂CH₃)₂]⁺ |

| 145/147 | [C₃H₂BrN₂]⁺ |

| 224/226 | [C₉H₆BrN₂]⁺ |

| 102 | [SO₂N(CH₂CH₃)₂]⁺ |

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Setup (400 MHz Spectrometer):

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (typically 1024 or more).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to establish proton connectivity.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR setup.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). A typical acquisition involves co-adding 16-32 scans.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Instrument Setup:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and intense signal for the protonated molecule [M+H]⁺.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[12]

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel chemical entity.

Caption: General workflow for the spectroscopic characterization of a novel compound.

References

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

-

Sun, W., Li, Y., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 818-824. [Link]

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link]

-

Kertesz, V., & Fodor, M. J. (2008). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 22(18), 2845-2854. [Link]

-

Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and Characterization of 4-((5-Bromo-1h-Pyrazolo [3,4-B]pyridin-3-Yl)amino)-N-(Substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters. [Link]

-

Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung B, 58(7), 673-678. [Link]

-

PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Bromopyrazole. John Wiley & Sons, Inc. Retrieved January 16, 2026, from [Link]

-

SpectraBase. (n.d.). N,N-diethyl-benzenesulfonamide. John Wiley & Sons, Inc. Retrieved January 16, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Bromopyrazole. John Wiley & Sons, Inc. Retrieved January 16, 2026, from [Link]

-

SpectraBase. (n.d.). 4-BROMO-1H-PYRAZOLE. John Wiley & Sons, Inc. Retrieved January 16, 2026, from [Link]

-

Chemistry LibreTexts. (2021, October 20). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved January 16, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 16, 2026, from [Link]

- Holzer, W., Jäger, C., & Slatin, C. (1994). N-Substituted Bromopyrazoles: Synthesis and 13C Nmr Study. HETEROCYCLES, 38(11), 2433.

- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669.

-

ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. Retrieved January 16, 2026, from [Link]

-

Amanote Research. (n.d.). Synthesis and Characterization of. Retrieved January 16, 2026, from [Link]

-

CRO SPLENDID LAB. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Bromopyrazole. John Wiley & Sons, Inc. Retrieved January 16, 2026, from [Link]

-

StackExchange. (2020, January 1). NMR magnetically equivalent protons for a 1,4-disubstituted benzene ring. Retrieved January 16, 2026, from [Link]

Sources

- 1. Sci-Hub. N-Substituted Bromopyrazoles: Synthesis and 13C Nmr Study / HETEROCYCLES, 1994 [sci-hub.ru]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. spectrabase.com [spectrabase.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. rsc.org [rsc.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. znaturforsch.com [znaturforsch.com]

- 9. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Pyrazole-Containing Benzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of pyrazole and benzenesulfonamide moieties has given rise to a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of pyrazole-containing benzenesulfonamides. We will delve into their significant roles as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents, supported by a review of key structure-activity relationships. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the experimental evaluation of these promising compounds.

Introduction: The Synergy of Two Pharmacophores

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, featured in a variety of clinically approved drugs.[1] Its pharmacological versatility is attributed to its ability to engage in various biological interactions.[2] Similarly, the benzenesulfonamide group is a well-established pharmacophore, renowned for its crucial role in a wide array of therapeutic agents, including diuretics, antidiabetic drugs, and antibiotics. The sulfonamide moiety is particularly effective as a zinc-binding group, making it a key component in many enzyme inhibitors.[1][3]

The combination of these two pharmacophores into a single molecular entity has led to the development of pyrazole-containing benzenesulfonamides, a class of compounds with significant therapeutic potential.[1] A prime example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory and analgesic properties.[4][5] This guide will explore the diverse biological activities of this chemical class, highlighting the structural features that drive their therapeutic effects.

Synthetic Strategies: Building the Core Scaffold

The most prevalent and versatile method for the synthesis of pyrazole-containing benzenesulfonamides involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[6] A widely employed starting material is 4-hydrazinylbenzenesulfonamide hydrochloride, which can be reacted with various chalcones (α,β-unsaturated ketones) or β-diketones to yield the desired pyrazoline or pyrazole benzenesulfonamide derivatives.[6][7]

The synthesis can be carried out using conventional heating under reflux or can be assisted by modern techniques such as microwave irradiation or ultrasound to improve reaction times and yields.[1] The general synthetic scheme is depicted below:

Caption: General reaction scheme for the synthesis of pyrazole/pyrazoline derivatives.

This synthetic flexibility allows for the introduction of a wide range of substituents on the pyrazole and phenyl rings, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.[1][8]

Anticancer Activity: Targeting Tumor-Associated Enzymes and Pathways

Pyrazole-containing benzenesulfonamides have emerged as a promising class of anticancer agents, exhibiting potent antiproliferative activity against various cancer cell lines, including lung, breast, cervical, and colon cancer.[1][9] Their anticancer effects are often mediated through the inhibition of key enzymes that are overexpressed in tumors.[1]

Mechanism of Action

The anticancer activity of these compounds is frequently linked to their ability to inhibit the following enzymes:

-

Cyclooxygenase-2 (COX-2): Overexpression of COX-2 is observed in many cancers and is associated with inflammation, angiogenesis, and tumor growth.[1][9] By selectively inhibiting COX-2, pyrazole-containing benzenesulfonamides can suppress these pro-tumorigenic processes.[1]

-

Carbonic Anhydrases (CAs): Specifically, the tumor-associated isoforms hCA IX and hCA XII are crucial for the survival and proliferation of cancer cells in the acidic tumor microenvironment.[1][3] The benzenesulfonamide moiety acts as a potent inhibitor of these zinc-containing metalloenzymes.[3]

-

Matrix Metalloproteinases (MMPs): MMP-2 and MMP-9 are involved in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis.[1] Inhibition of these enzymes can therefore prevent cancer cell spread.[1]

Caption: Anticancer mechanism of pyrazole-containing benzenesulfonamides.

Structure-Activity Relationship (SAR)

The anticancer potency and selectivity of these compounds are significantly influenced by the nature and position of substituents on the aromatic rings.[1][9] Key SAR findings include:

-

Substituents on the Phenyl Rings: Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the phenyl rings attached to the pyrazole core can modulate the anticancer activity.[1] The specific position of these substituents is also critical for optimal potency.[9]

-

The Sulfonamide Group: The unsubstituted -SO2NH2 group is often essential for potent carbonic anhydrase inhibition.[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental method to evaluate the anticancer potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole-containing benzenesulfonamide compounds in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Selective COX-2 Inhibition

The anti-inflammatory properties of pyrazole-containing benzenesulfonamides are primarily attributed to their selective inhibition of the COX-2 enzyme.[4][5]

Mechanism of Action

Cyclooxygenase (COX) is a key enzyme in the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[11] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[11] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[11]

The benzenesulfonamide moiety of compounds like Celecoxib fits into a hydrophilic side pocket of the COX-2 active site, which is absent in the COX-1 isoform.[4] This structural difference allows for the selective inhibition of COX-2, leading to anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[5][12]

Caption: Selective COX-2 inhibition by pyrazole-containing benzenesulfonamides.

In Vivo Evaluation: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of new compounds.[13]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like Indomethacin or Celecoxib.

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the COX-2 inhibitory activity of some representative pyrazole-containing benzenesulfonamide derivatives.

| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 40 | 15000 | 375 | [14] |

| Derivative 7a | 49 | >10400 | >212.24 | [14] |

| Derivative 7b | 60 | >12500 | >208.33 | [14] |

| Derivative 7j | 60 | >9500 | >158.33 | [14] |

| Derivative 9a | - | - | - | [4] |

| Derivative 9b | - | - | - | [4] |

Note: Lower IC50 values indicate higher potency. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Antimicrobial Activity: A Dual Threat

Several studies have reported that pyrazole-containing benzenesulfonamides possess significant antimicrobial activity against a range of pathogenic bacteria and fungi.[4][13][15] This dual anti-inflammatory and antimicrobial activity makes them particularly interesting for the development of new therapeutic agents.[4]

Spectrum of Activity

These compounds have shown efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal species like Candida albicans.[4][15]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for determining the MIC.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Perspectives

Pyrazole-containing benzenesulfonamides represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, underscores their potential for the development of new therapeutic agents. The well-established synthetic routes allow for extensive structural modifications, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Elucidation of Novel Mechanisms of Action: While the inhibition of enzymes like COX-2 and carbonic anhydrases is well-documented, further studies are needed to explore other potential molecular targets and signaling pathways.

-

Development of Multi-Targeted Agents: The inherent ability of these compounds to exhibit dual or multiple biological activities could be harnessed to design novel drugs for complex diseases like cancer and inflammatory disorders with associated infections.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening need to be rigorously evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the synergistic combination of the pyrazole and benzenesulfonamide pharmacophores, researchers can continue to unlock the therapeutic potential of this remarkable class of molecules.

References

- Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC - PubMed Central. (n.d.).

- 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - ResearchGate. (n.d.).

- Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025).

- Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 4-hydrazinylbenzenesulfonamide hydrochloride - Benchchem. (n.d.).

- Synthesis, molecular docking and anti-inflammatory evaluation of new trisubstituted pyrazoline derivatives bearing benzenesulfonamide moiety - PubMed. (2022).

- Full article: Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - Taylor & Francis Online. (n.d.).

- Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC - NIH. (2023).

- Benzenesulfonamide bearing pyrazolylpyrazolines: Synthesis and evaluation as anti-inflammatory-antimicrobial agents - ResearchGate. (2025).

- Synthesis of pyrazoline benzenesulfonamide derivatives containing... - ResearchGate. (n.d.).

- Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models - PubMed. (2025).

- Structure–activity relationship summary of tested compounds. - ResearchGate. (n.d.).

- Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed. (n.d.).

- Synthesis of substituted pyrazoline benzenesulfonamide derivatives... - ResearchGate. (n.d.).

- Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological - ResearchGate. (n.d.).

- Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents | Request PDF - ResearchGate. (2025).

- Review: Biologically active pyrazole derivatives | Request PDF - ResearchGate. (n.d.).

- Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC - PubMed Central. (2025).

- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).

- Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents: Journal of Enzyme Inhibition and Medicinal Chemistry: Vol 24, No 1 - Taylor & Francis Online. (2009).

- Biochemical and Molecular Studies on the Role of Celecoxib and Some Related Bipyrazoles in Mitigating Induced Liver Injury in Experimental Animals - PMC. (2025).

- Drug spotlight, Celecoxib from G. D. Searle Company | New Drug Approvals. (2013).